molecular formula C13H16N4O2 B2638953 N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448076-05-8

N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No. B2638953
CAS RN: 1448076-05-8
M. Wt: 260.297
InChI Key: VPPKJENAAQTTMV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, an oxazine ring, and a carboxamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole and oxazine rings and the introduction of the carboxamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrole and oxazine rings, for example, are aromatic and heterocyclic, meaning they contain atoms other than carbon in their ring structure. The carboxamide group contains a carbonyl (C=O) and an amine (NH2), which could participate in various chemical reactions .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The pyrrole ring, for example, is electron-rich and could undergo electrophilic substitution reactions. The oxazine ring could potentially undergo ring-opening reactions. The carboxamide group could participate in various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the strength of the intermolecular forces .

Scientific Research Applications

Antibacterial Activity

The compound and its derivatives have shown significant antibacterial activity . They have been tested for in vitro inhibition of Enoyl ACP Reductase and DHFR enzymes , which are essential for bacterial growth and survival .

Antitubercular Activity

The compound has also demonstrated antitubercular properties . This suggests that it could be used in the development of new treatments for tuberculosis.

Antifungal Activity

Pyrrolopyrazine derivatives, which include the compound , have shown antifungal activity . This suggests potential applications in treating fungal infections.

Anticancer Activity

Some studies have suggested that the compound and its derivatives could have anticancer properties . However, more research is needed to confirm this potential application.

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have shown activity on kinase inhibition . Kinases are enzymes that play a key role in various cellular processes, including cell growth and proliferation. Therefore, kinase inhibitors are often used in cancer treatment.

Antiviral Activity

Pyrrolopyrazine derivatives have also exhibited antiviral activities . This suggests that the compound could potentially be used in the development of antiviral drugs.

Anxiolytic Activity

Pyrrolopyrazine derivatives have shown anxiolytic activity . This suggests potential applications in the treatment of anxiety disorders.

Insect Feeding Deterrent

Pyrrolopyrazine derivatives have been used as insect feeding deterrents . This suggests potential applications in pest control.

Future Directions

The study and development of new compounds with pyrrole rings is an active area of research, given their presence in many biologically active molecules. This compound, with its combination of a pyrrole ring, an oxazine ring, and a carboxamide group, could be of interest for further study .

properties

IUPAC Name

N-(2-pyrrol-1-ylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c18-13(14-4-8-16-5-1-2-6-16)11-10-12-17(15-11)7-3-9-19-12/h1-2,5-6,10H,3-4,7-9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPKJENAAQTTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NCCN3C=CC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

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